molecular formula C15H31IO2Si B14266599 Tri(propan-2-yl)silyl 6-iodohexanoate CAS No. 188743-53-5

Tri(propan-2-yl)silyl 6-iodohexanoate

Cat. No.: B14266599
CAS No.: 188743-53-5
M. Wt: 398.39 g/mol
InChI Key: DWILFLNRMSYFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(propan-2-yl)silyl 6-iodohexanoate is a silicon-containing ester derivative with a hexanoate backbone functionalized with an iodine atom at the 6-position and a triisopropylsilyl (TIPS) protecting group. This compound is primarily utilized in organic synthesis as a stabilized intermediate for nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki or Stille couplings) due to the iodine atom’s reactivity and the TIPS group’s steric protection . Its structural design balances reactivity and stability, making it valuable in pharmaceutical and materials science applications.

Properties

CAS No.

188743-53-5

Molecular Formula

C15H31IO2Si

Molecular Weight

398.39 g/mol

IUPAC Name

tri(propan-2-yl)silyl 6-iodohexanoate

InChI

InChI=1S/C15H31IO2Si/c1-12(2)19(13(3)4,14(5)6)18-15(17)10-8-7-9-11-16/h12-14H,7-11H2,1-6H3

InChI Key

DWILFLNRMSYFPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=O)CCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(propan-2-yl)silyl 6-iodohexanoate typically involves the reaction of 6-iodohexanoic acid with tri(propan-2-yl)silanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

6-Iodohexanoic acid+Tri(propan-2-yl)silanolDCC, DMAPTri(propan-2-yl)silyl 6-iodohexanoate+By-products\text{6-Iodohexanoic acid} + \text{Tri(propan-2-yl)silanol} \xrightarrow{\text{DCC, DMAP}} \text{this compound} + \text{By-products} 6-Iodohexanoic acid+Tri(propan-2-yl)silanolDCC, DMAP​Tri(propan-2-yl)silyl 6-iodohexanoate+By-products

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tri(propan-2-yl)silyl 6-iodohexanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding hexanoate derivative.

    Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.

Major Products

    Substitution: Formation of azidohexanoate, thiolhexanoate, or alkoxyhexanoate derivatives.

    Reduction: Formation of hexanoate derivatives.

    Oxidation: Formation of silanol or siloxane derivatives.

Scientific Research Applications

Tri(propan-2-yl)silyl 6-iodohexanoate has several applications in scientific research:

    Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of silicon-based materials and coatings.

    Biology and Medicine: Employed in the development of bioactive compounds and drug delivery systems.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Tri(propan-2-yl)silyl 6-iodohexanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl group can act as a protecting group in organic synthesis, while the iodine atom can undergo substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tri(propan-2-yl)silyl group.

Comparison with Similar Compounds

Research Findings and Data

Thermal Stability
  • This compound remains stable at temperatures up to 120°C, whereas methyl 6-iodohexanoate degrades above 80°C .
Reaction Yields
Reaction Type This compound Yield Triethylsilyl 6-Bromohexanoate Yield
Suzuki Coupling 85–92% 60–75%
Hydrolysis (Deprotection) 95% (with TBAF) 88% (with HCl/MeOH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.